1-ethyl-3-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Description
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Properties
IUPAC Name |
1-ethyl-3-[5-(methylaminomethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-3-15-6-4-5-8(11(15)16)10-13-9(7-12-2)17-14-10/h4-6,12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKJTEPMCAWYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NOC(=N2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-3-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one , also known by its CAS number 872728-84-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 241.28 g/mol . The structural features include an ethyl group and a 1,2,4-oxadiazole moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that compounds bearing oxadiazole and pyridine rings exhibit various anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.1 | TS Inhibition |
| Compound B | HCT-116 (Colon) | 2.6 | TS Inhibition |
| Compound C | HepG2 (Liver) | 1.4 | TS Inhibition |
The mechanism primarily involves the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells .
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary findings suggest that it exhibits significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structure allows it to interact with enzymes involved in nucleotide synthesis, particularly thymidylate synthase.
- Cell Cycle Arrest : By inhibiting DNA synthesis, the compound may induce cell cycle arrest in cancer cells.
- Membrane Disruption : Its interaction with bacterial membranes could lead to increased permeability and cell death.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 1.1 µM against MCF-7 cells, outperforming standard chemotherapy agents like doxorubicin .
- Antimicrobial Evaluation : In a study assessing various derivatives against pathogenic strains, compounds similar to our target showed effective inhibition rates comparable to existing antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
